molecular formula C17H21N3O5S2 B12272838 4-Methanesulfonyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

4-Methanesulfonyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B12272838
M. Wt: 411.5 g/mol
InChI Key: JFIRBHVPMMGBIA-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with methanesulfonyl and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and couplings occur efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups to the morpholine moieties .

Scientific Research Applications

4-Methanesulfonyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methanesulfonyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole exerts its effects involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, inhibiting their activity or altering their function. The methanesulfonyl and morpholine groups can enhance the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methanesulfonyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H21N3O5S2

Molecular Weight

411.5 g/mol

IUPAC Name

[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H21N3O5S2/c1-27(22,23)14-4-2-3-13-15(14)18-17(26-13)20-7-10-25-12(11-20)16(21)19-5-8-24-9-6-19/h2-4,12H,5-11H2,1H3

InChI Key

JFIRBHVPMMGBIA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCOC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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